![molecular formula C15H9ClNO3P B14346694 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline CAS No. 90444-37-4](/img/structure/B14346694.png)
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a benzodioxaphosphol group and a chlorine atom, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline typically involves the reaction of 5-chloroquinoline with a suitable benzodioxaphosphol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzodioxaphosphol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]quinoline: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloroquinoline: Lacks the benzodioxaphosphol group, which significantly alters its reactivity and applications.
Benzodioxaphosphol derivatives: Compounds with similar benzodioxaphosphol groups but different core structures.
Uniqueness
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is unique due to the presence of both the benzodioxaphosphol group and the chlorine atom on the quinoline core
Propriétés
Numéro CAS |
90444-37-4 |
|---|---|
Formule moléculaire |
C15H9ClNO3P |
Poids moléculaire |
317.66 g/mol |
Nom IUPAC |
8-(1,3,2-benzodioxaphosphol-2-yloxy)-5-chloroquinoline |
InChI |
InChI=1S/C15H9ClNO3P/c16-11-7-8-14(15-10(11)4-3-9-17-15)20-21-18-12-5-1-2-6-13(12)19-21/h1-9H |
Clé InChI |
JVDMTROJGJMNEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


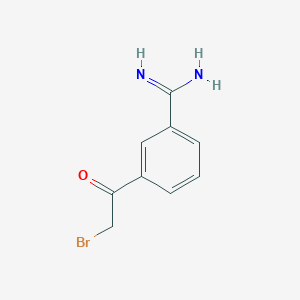
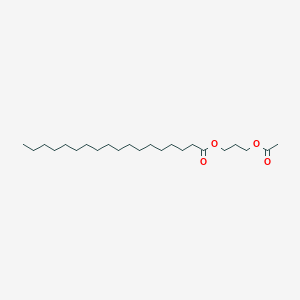
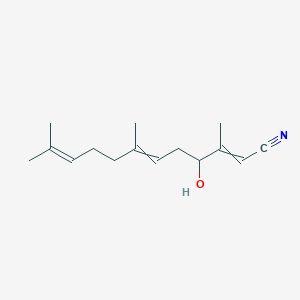
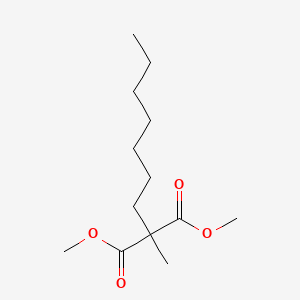


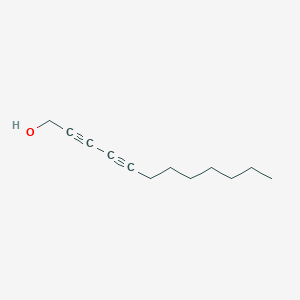
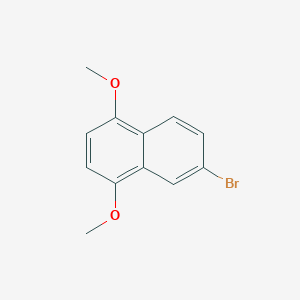
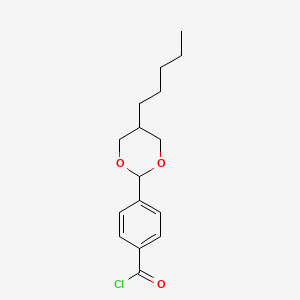
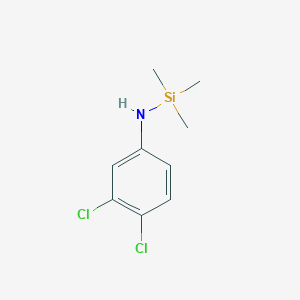
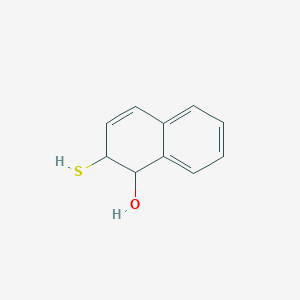
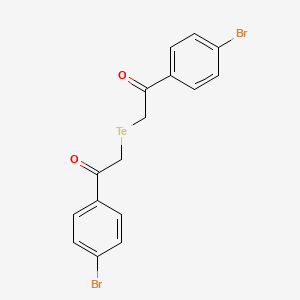
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
